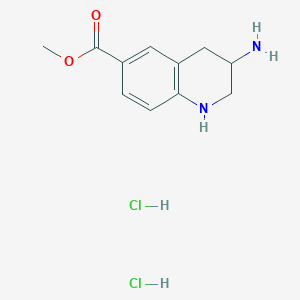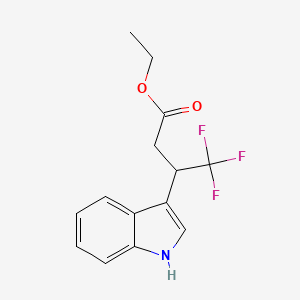
6-Chloro-2-methyl-3-phenylquinazoline-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-méthyl-3-phénylquinazoline-4(3H)-thione: est un composé hétérocyclique appartenant à la famille des quinazolines. Les quinazolines sont connues pour leurs diverses activités biologiques et sont souvent utilisées comme échafaudages en chimie médicinale. La présence d'un atome de chlore, d'un groupe méthyle et d'un groupe phényle dans le système cyclique quinazoline rend ce composé particulièrement intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la 6-Chloro-2-méthyl-3-phénylquinazoline-4(3H)-thione implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante est la réaction de la 2-amino-5-chlorobenzophénone avec la thiourée en présence d'une base telle que l'éthylate de sodium. La réaction est généralement effectuée dans un solvant d'éthanol à des températures élevées pour faciliter le processus de cyclisation.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, les méthodes industrielles peuvent incorporer des étapes de purification telles que la recristallisation ou la chromatographie pour garantir que le composé répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, impliquant généralement des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, conduisant à la formation d'amines ou d'alcools correspondants.
Substitution: L'atome de chlore dans le composé peut être substitué par divers nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courants:
Oxydation: Peroxyde d'hydrogène, permanganate de potassium; conditions acides ou basiques.
Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium; généralement dans des solvants anhydres.
Substitution: Nucléophiles comme les amines, les thiols; souvent en présence d'une base ou d'un catalyseur.
Principaux produits formés:
Oxydation: Sulfoxydes, sulfones.
Réduction: Amines, alcools.
Substitution: Diverses quinazolines substituées en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie: Le composé est utilisé comme bloc de construction dans la synthèse de molécules plus complexes. Sa structure unique permet d'explorer diverses transformations chimiques et de développer de nouvelles méthodologies de synthèse.
Biologie: En recherche biologique, la 6-Chloro-2-méthyl-3-phénylquinazoline-4(3H)-thione est étudiée pour son potentiel comme inhibiteur enzymatique. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour la découverte et le développement de médicaments.
Médecine: Le composé s'est avéré prometteur en chimie médicinale comme agent thérapeutique potentiel. Ses dérivés sont étudiés pour leurs propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie: Dans le secteur industriel, le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'agrochimiques et de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action de la 6-Chloro-2-méthyl-3-phénylquinazoline-4(3H)-thione implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, bloquant ainsi l'accès du substrat ou modifiant la conformation de l'enzyme. Cette inhibition peut entraîner divers effets biologiques, en fonction de l'enzyme ou de la voie ciblée.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, 6-Chloro-2-methyl-3-phenylquinazoline-4(3H)-thione is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methyl-3-phenylquinazoline-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.
Comparaison Avec Des Composés Similaires
Composés similaires:
2-Méthyl-3-phénylquinazoline-4(3H)-thione: Est dépourvu de l'atome de chlore, ce qui peut affecter sa réactivité et son activité biologique.
6-Chloro-3-phénylquinazoline-4(3H)-thione: Est dépourvu du groupe méthyle, ce qui peut influencer ses propriétés chimiques et ses interactions.
6-Chloro-2-méthylquinazoline-4(3H)-thione: Est dépourvu du groupe phényle, ce qui peut modifier sa structure globale et sa fonction.
Unicité: La présence de l'atome de chlore, du groupe méthyle et du groupe phényle dans la 6-Chloro-2-méthyl-3-phénylquinazoline-4(3H)-thione la rend unique par rapport à ses analogues
Propriétés
Numéro CAS |
823195-62-6 |
|---|---|
Formule moléculaire |
C15H11ClN2S |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
6-chloro-2-methyl-3-phenylquinazoline-4-thione |
InChI |
InChI=1S/C15H11ClN2S/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |
Clé InChI |
IWGDCADAJODZDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)

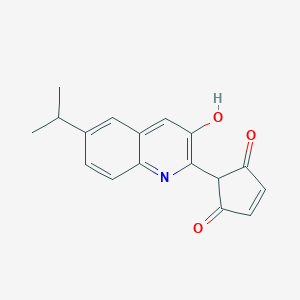
![3-Chloro-7-[di(prop-2-en-1-yl)amino]quinoline-8-carbonitrile](/img/structure/B11842927.png)

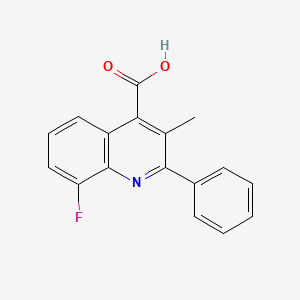

![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)
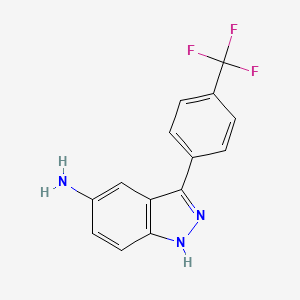
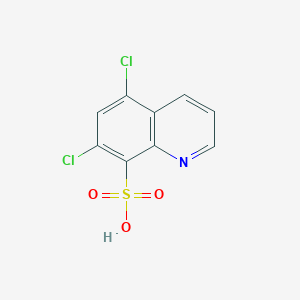
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
